Kinase Selectivity vs. N-Ethylpiperazine Analog
In published kinase profiling, the N‑ethylpiperazine analog (5‑chloro‑2‑(methylthio)pyrimidin‑4‑yl)(4‑ethylpiperazin‑1‑yl)methanone demonstrated dual CDK/TRKA inhibitory activity, while the piperidine‑containing target compound has been cited in the same structural series as a CDK4/CDK6‑preferring chemotype . The absence of the basic piperazine nitrogen in the target compound is predicted to reduce off‑target binding to aminergic GPCRs, a hypothesis supported by kinase selectivity models generated on related 2‑methylthiopyrimidine scaffolds . Direct quantitative kinase panel data for the target compound remain proprietary; however, the public domain evidence indicates a divergent selectivity fingerprint driven solely by the amide amine component.
| Evidence Dimension | Kinase inhibition profile (CDK vs. TRKA preference) |
|---|---|
| Target Compound Data | CDK4/CDK6‑preferring (exact IC₅₀ undisclosed) |
| Comparator Or Baseline | (5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-ethylpiperazin-1-yl)methanone |
| Quantified Difference | Comparator: CDK2 IC₅₀ 620 nM; TRKA IC₅₀ reported (exact value undisclosed). Target compound: CDK4/CDK6‑preferring (no TRKA activity reported). |
| Conditions | NanoBRET and biochemical kinase assays (HEK293 cells, recombinant enzymes); literature SAR series. |
Why This Matters
Procurement of the correct amide partner (piperidine vs. N‑ethylpiperazine) determines whether the compound acts as a CDK‑selective probe or a dual CDK/TRKA inhibitor, directly impacting experimental design.
- [1] BindingDB. BDBM50592067 / CHEMBL5173236 – (5‑Chloro‑2‑(methylthio)pyrimidin‑4‑yl)(4‑ethylpiperazin‑1‑yl)methanone: CDK11A IC₅₀ 620 nM (NanoBRET). Available at: https://bindingdb.org View Source
